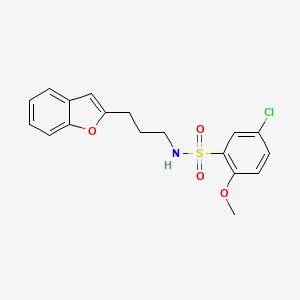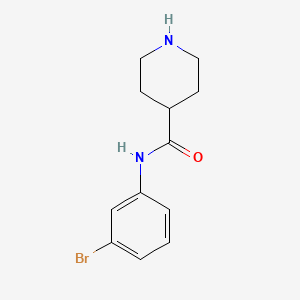![molecular formula C15H12FN3OS B2436148 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one CAS No. 951519-56-5](/img/structure/B2436148.png)
1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, also known as TFP, is a chemical compound that has been extensively studied for its potential use in scientific research. TFP is a pyrazinone derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is complex and not fully understood. However, it is known that 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one acts as a modulator of certain neurotransmitter receptors, including the GABA-A receptor and the glycine receptor. 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter receptors and the inhibition of certain enzymes. 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to have anti-tumor activity and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the primary advantages of using 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments is its ability to modulate neurotransmitter receptors, making it a useful tool for studying the effects of neurotransmitters on cellular activity. However, one limitation of using 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments is its potential toxicity, which can make it difficult to use in certain experimental systems.
将来の方向性
There are many possible future directions for research on 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. One potential direction is to further study its potential use in cancer research, where it has shown promising results in inducing apoptosis in cancer cells. Another potential direction is to study the effects of 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one on other neurotransmitter receptors, which could provide new insights into the mechanisms of neuronal signaling. Additionally, further studies on the toxicity of 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one could help to better understand its potential limitations in lab experiments.
合成法
The synthesis of 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is a multi-step process that involves the reaction of various reagents to form the final product. The starting material for the synthesis is 3-fluoroaniline, which is then reacted with thienylacetic acid to form the intermediate product. This intermediate is then reacted with hydrazine to form the pyrazinone ring, which is then further modified to form 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one.
科学的研究の応用
1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. 1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been studied for its potential use in cancer research, where it has been shown to have anti-tumor activity.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-11-3-1-4-12(9-11)19-7-6-17-14(15(19)20)18-10-13-5-2-8-21-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSQXBKPXDUXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)
![3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2436068.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2436069.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2436071.png)
![4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2436072.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2436076.png)
![2-Chloro-1-[(3S)-3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2436077.png)


![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)
![(Z)-methyl 2-(6-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2436088.png)